

Commercial availability of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate

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Compound of Interest

Compound Name: *tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate*

Cat. No.: *B1325004*

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Technical Guide: tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate**, a key building block in pharmaceutical research and development. This document outlines its commercial availability, key technical specifications, and a detailed, plausible experimental protocol for its synthesis.

Core Technical Data

tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is a halogenated pyridine derivative incorporating a Boc-protected amine, making it a valuable intermediate for introducing a substituted pyridine moiety in complex molecule synthesis.

Property	Value	Reference
CAS Number	944935-37-9	
Molecular Formula	C ₁₁ H ₁₅ IN ₂ O ₃	
Molecular Weight	350.15 g/mol	
Appearance	Solid	
SMILES	COc1cc(NC(=O)OC(C)(C)C)ncc1I	
InChI Key	DBHLXRWGUVAOF-UHFFFAOYSA-N	

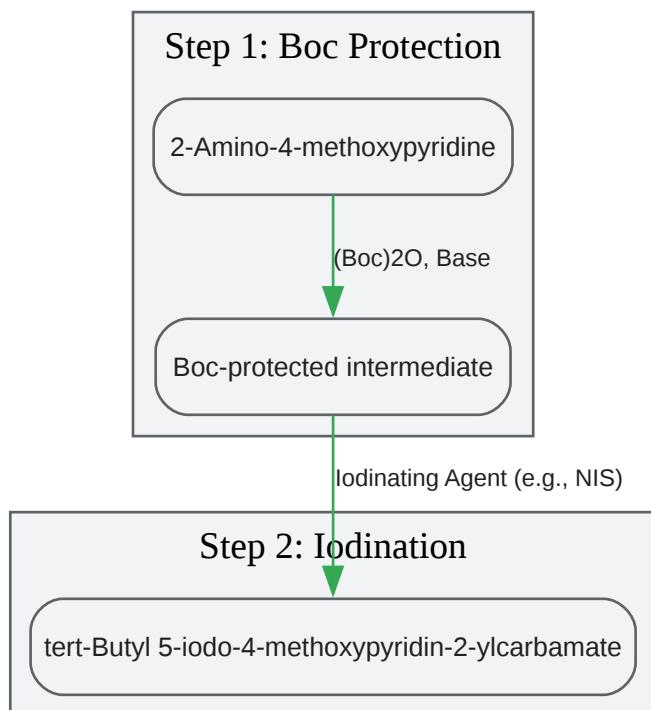
Commercial Availability

This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The following table summarizes a selection of suppliers and available data on purity and packaging. Pricing is subject to change and should be confirmed with the respective suppliers.

Supplier	Purity	Available Quantities	Region
Sigma-Aldrich	AldrichCPR	1 g	United States
Matrix Scientific	Not specified	Inquire	United States
ChemicalBook	- Capot Chemical: 98% (Min, HPLC) - GLR Innovations: 95%	100 g, 1 kg, 5 kg, 10 kg, 25 kg, 50 kg 250 mg, 1 g	China, India
BLDpharm	Inquire	Inquire	China
AKSci	95%	1 g	United States
Laibo Chem	Not specified	250 mg	China
CP Lab Safety	min 98%	1 gram	United States

Proposed Synthetic Pathway

A plausible synthetic route to **tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate** involves a two-step process starting from 2-amino-4-methoxypyridine: 1) Boc protection of the amino group, followed by 2) regioselective iodination.



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Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of **tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate**. These are based on established chemical principles for similar transformations.

Step 1: Synthesis of **tert-butyl (4-methoxypyridin-2-yl)carbamate (Boc Protection)**

This procedure outlines the protection of the amino group of 2-amino-4-methoxypyridine using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

- 2-Amino-4-methoxypyridine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Triethylamine (TEA) or another suitable base
- Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a round-bottom flask, dissolve 2-amino-4-methoxypyridine in the chosen solvent (e.g., DCM).
- Add triethylamine (1.1 to 1.5 equivalents) to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 to 1.3 equivalents) in the same solvent to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
- Separate the organic layer. Wash the organic layer sequentially with water and brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of **tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate** (Iodination)

This procedure describes the regioselective iodination of the Boc-protected intermediate at the 5-position of the pyridine ring.

Materials:

- **tert-Butyl (4-methoxypyridin-2-yl)carbamate**
- **N-Iodosuccinimide (NIS)** or another suitable iodinating agent
- **Acetonitrile or Dichloromethane (DCM)** as solvent
- **Saturated aqueous sodium thiosulfate solution**
- **Brine**
- **Anhydrous magnesium sulfate or sodium sulfate**

Procedure:

- Dissolve **tert-butyl (4-methoxypyridin-2-yl)carbamate** in the chosen solvent (e.g., acetonitrile) in a round-bottom flask protected from light.
- Add **N-Iodosuccinimide (1.0 to 1.2 equivalents)** portion-wise to the solution at room temperature.
- Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by **TLC**.
- After the reaction is complete, dilute the mixture with a suitable organic solvent like **ethyl acetate**.

- Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by washing with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude product by recrystallization or column chromatography to obtain the final product, **tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate**.

Safety Information

- Hazard Class: Irritant.[\[1\]](#)
- Hazard Statements: Harmful if swallowed.
- It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide is intended for informational purposes for qualified professionals and should not be considered a substitute for rigorous laboratory safety practices and protocols.

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References

- 1. TERT-BUTYL5-IODO-4-METHOXYPYRIDIN-2-YLCARBAMATE manufacturers and suppliers in india [chemicalbook.com]
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